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Compound of Interest

Compound Name: Dimethyl cyanocarbonimidate
CAS No.: 24771-25-3
Cat. No.: B1607175
Get Quote
. J

Executive Summary
Dimethyl cyanocarbonimidate (DCC), also known as dimethyl
-cyanodithioiminocarbonate, is a versatile

synthon in organic synthesis. Its structure, characterized by two electrophilic methylthio groups
and a cyano-nitrogen moiety, allows for stepwise nucleophilic displacement. This application
note details the strategic use of DCC to synthesize fused heterocyclic systems—specifically
purine isosteres, benzimidazole-fused triazines, and pyrazolo-triazines—which are critical
scaffolds in kinase inhibitor and antiviral drug discovery.

Chemical Profile & Reactivity[1][2][3][4][5]

Reagent: Dimethyl cyanocarbonimidate (DCC) Structure:

CAS Registry Number: 10191-60-3 Molecular Weight: 146.23 g/mol

Mechanistic Versatility
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DCC acts as a "chameleon” electrophile. Its reactivity is governed by the sequential
displacement of the two methylthio (

) leaving groups by nucleophiles.

e Primary Displacement: Occurs under mild conditions (Room Temperature to 60°C). The first
nucleophile (typically an amine) displaces one

group to form an
-cyano-isothiourea intermediate.

» Secondary Displacement/Cyclization: Occurs under forcing conditions (Reflux, >80°C). A
second nucleophile (often internal, enabling ring closure) displaces the second

group.

« Nitrile Participation: The terminal nitrile (

) group often patrticipates in the cyclization, acting as an electrophile to form amino-
substituted fused rings (e.g., amino-triazines).

Synthetic Pathways to Fused Heterocycles|[6][7]

The following sections detail three primary "Scaffold Architectures” accessible via DCC.

Architecture A: [1,3,5]Triazino[1,2-a]benzimidazoles

Reaction of 2-aminobenzimidazole with DCC yields tricyclic systems. This scaffold is a
bioisostere for tricyclic antidepressants and DNA-intercalating agents.

e Mechanism: The exocyclic amine of 2-aminobenzimidazole attacks the DCC carbon. The
ring nitrogen then attacks the nitrile carbon of the DCC moiety (or the central carbon
depending on conditions), leading to fusion.

Architecture B: Pyrazolo[1,5-a][1,3,5]triazines (Purine
Mimics)
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Reaction with 5-aminopyrazoles. These are direct structural analogues of Biopterin and Purine,
highly relevant for adenosine receptor antagonism.

¢ Mechanism:
o Formation of the intermediate

-cyano-isothiourea.

o Intramolecular cyclization where the pyrazole ring nitrogen attacks the nitrile group.

o Result: 4-amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine.

Architecture C: Triazolo[1,5-a]pyrimidines

Reaction with active methylene compounds (e.g., malononitrile) followed by hydrazine/triazole
formation, or direct reaction with amino-triazoles.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the DCC core.
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Figure 1: Divergent synthetic pathways from DCC leading to distinct fused heterocyclic classes.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1607175/docs?utm_src=pdf-body-img#application-note-synthetic-routes-to-fused-heterocycles-using-dimethyl-cyanocarbonimidate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-
(methylthio)pyrazolo[1,5-a][1,3,5]triazine

This protocol demonstrates the synthesis of a purine isostere using 5-amino-3-phenylpyrazole.
Reagents:
» 5-Amino-3-phenylpyrazole (1.0 eq)
o Dimethyl cyanocarbonimidate (DCC) (1.1 eq)
e Solvent: DMF (N,N-Dimethylformamide) or Dioxane
o Catalyst: Triethylamine (
) or anhydrous

Step-by-Step Methodology:

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve 5-amino-3-phenylpyrazole (10 mmol) in DMF (20 mL).

o Addition: Add Dimethyl cyanocarbonimidate (1.61 g, 11 mmol) to the solution.
e Activation: Add Triethylamine (0.5 mL) as a base catalyst.

e Reaction (Stage 1): Stir the mixture at room temperature for 1 hour. Note: Evolution of
methanethiol (MeSH) gas indicates the first displacement. Use a scrubber (NaOH trap) to
neutralize the odor.

e Reaction (Stage 2): Heat the reaction mixture to reflux (approx. 100-110°C) for 6—8 hours.
Monitor by TLC (Eluent: EtOAc/Hexane 1:1) until the intermediate is consumed.

o Work-up: Cool the reaction mixture to room temperature. Pour the contents onto crushed ice
(100 g) with vigorous stirring.

« Isolation: A precipitate will form. Filter the solid under vacuum.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1607175/docs?utm_src=pdf-body#application-note-synthetic-routes-to-fused-heterocycles-using-dimethyl-cyanocarbonimidate
https://www.benchchem.com/product/b1607175/docs?utm_src=pdf-body#application-note-synthetic-routes-to-fused-heterocycles-using-dimethyl-cyanocarbonimidate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 Purification: Wash the solid with cold water (
mL) and then recrystallize from Ethanol/DMF (1:1) to afford the pure product.
Self-Validation Check:
o Appearance: Product should be a crystalline solid (white to pale yellow).
e 1H NMR (DMSO-d6): Look for a singlet around

2.5 ppm (remaining
group) and a broad singlet (
exchangeable) around
8.0-9.0 ppm (
group).
Protocol 2: Synthesis of [1,3,5]Triazino[1,2-

a]benzimidazole Derivatives

Reagents:

2-Aminobenzimidazole (1.0 eq)

DCC (1.1 eq)

Solvent: Ethanol[1][2]

Base: Piperidine (catalytic amount)
Methodology:

» Dissolve 2-aminobenzimidazole in Ethanol.

» Add DCC and a catalytic amount of piperidine.

e Reflux for 6-12 hours.
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» Cool and pour into ice water. Filter the resulting solid.[3]
o Recrystallize from dioxane.

Data Summary: Representative Yields

The following table summarizes expected yields for these transformations based on standard
literature optimizations.

Starting Target Fused Reaction Typical Yield Ref
e
Scaffold System Medium (%)
2-
) o Triazino[1,2-
Aminobenzimida o DMF / Reflux 75 - 85% [1]
a]benzimidazole
zole
] Pyrazolo[1,5-a]
5-Aminopyrazole o EtOH / Et3N 65 - 78% [1]
[1,3,5]triazine
) ) Thiazolo[3,2-a] )
2-Aminothiazole o Dioxane / Reflux 60 - 70% [2]
[1,3,5]triazine
o- 2-
Phenylenediamin  Cyanoaminoben EtOH / RT 80 - 90% [3]

e

zimidazole*

*Note: Reaction with o-phenylenediamine often stops at the benzimidazole stage under mild
conditions; forcing conditions are required for tricyclic fusion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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